Superior Biochemical Potency for GDP-KRAS G12V vs. Pan-KRAS Inhibitor BI-2865
K-Ras-IN-3 demonstrates a 70-fold higher affinity for the GDP-bound KRAS G12V mutant compared to the pan-KRAS inhibitor BI-2865. K-Ras-IN-3 inhibits GDP-KRAS G12V with an IC50 of 0.371 nM [1], whereas BI-2865 binds to the same target with a Kd of 26 nM . This difference is critical for experiments requiring high target engagement at low compound concentrations.
| Evidence Dimension | Biochemical affinity/potency for GDP-KRAS G12V |
|---|---|
| Target Compound Data | IC50 = 0.371 nM |
| Comparator Or Baseline | BI-2865: Kd = 26 nM |
| Quantified Difference | ~70-fold greater potency |
| Conditions | Biochemical assay using purified GDP-KRAS G12V protein (K-Ras-IN-3); Surface Plasmon Resonance (BI-2865). |
Why This Matters
Higher potency reduces the required compound concentration for target engagement, minimizing potential off-target effects and conserving valuable research compound.
- [1] TargetMol. K-Ras-IN-3 (compound 3) Product Datasheet. CAS: 3024991-82-7. View Source
